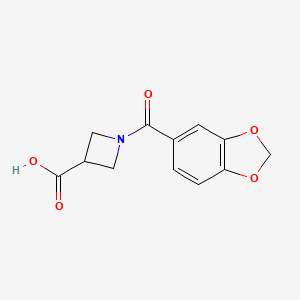

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid

Overview

Description

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound features a benzodioxole ring fused to an azetidine ring, making it a unique structure in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common synthetic route includes the reaction of 1,3-benzodioxole with azetidine-3-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

1,3-Benzodioxole-5-carboxylic acid: A compound with a similar benzodioxole ring but lacking the azetidine moiety. The uniqueness of this compound lies in its combined benzodioxole and azetidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest interactions with various biological targets, leading to diverse therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's unique benzodioxole and azetidine structure enables it to modulate the activity of certain enzymes and receptors, which may result in various biological effects such as antimicrobial and antiviral properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Effects

In a study involving mice, this compound demonstrated the ability to enhance endogenous antioxidant enzyme activities, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) . This suggests a protective role against oxidative stress, which is crucial in various pathological conditions.

Modulation of Endurance

The compound has been shown to improve swimming endurance in mice subjected to fatigue tests. Mice treated with this compound exhibited increased liver and muscle glycogen levels while reducing lactic acid and blood urea nitrogen levels . This indicates potential applications in sports medicine or treatments for conditions associated with fatigue.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Azetidine derivative | Antimicrobial properties |

| 1,3-Benzodioxole-5-carboxylic acid | Benzodioxole derivative | Antioxidant effects |

| 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine derivative | Potential neuroprotective effects |

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Glycogen Levels : A controlled experiment demonstrated that administration of this compound significantly increased glycogen stores in liver and muscle tissues while promoting recovery from fatigue in mouse models .

- Antimicrobial Efficacy : Laboratory tests have confirmed its effectiveness against multiple bacterial strains, suggesting its potential as a new antibiotic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid?

- Methodology :

- Step 1 : Coupling of 1,3-benzodioxole-5-carbonyl chloride with azetidine-3-carboxylic acid using coupling agents like EDCl/HOBt or DCC in anhydrous conditions.

- Step 2 : Protect the azetidine nitrogen during synthesis (e.g., tert-butoxycarbonyl (Boc) groups, as shown in ) to prevent side reactions.

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural identity using (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and mass spectrometry .

Q. What are the critical handling and storage protocols for this compound?

- Handling :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact ().

- Work under fume hoods to prevent inhalation of dust/aerosols ().

- Storage :

- Store at 2–8°C in a dry, sealed container (desiccated environment) to prevent hydrolysis of the benzodioxole or azetidine moieties ().

- Avoid exposure to light, which may degrade the carbonyl group (based on stability data in ) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : and NMR to confirm the benzodioxole (δ ~100–150 ppm for carbonyl carbons) and azetidine ring (δ ~40–60 ppm for CH groups).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated: 263.22 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (retention time comparison against standards).

- Supplementary Data :

- FT-IR for carbonyl (C=O stretch ~1700 cm) and benzodioxole (C-O-C stretch ~1250 cm) functional groups .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with S1P5 receptors?

- Design :

- Step 1 : Obtain the S1P5 receptor crystal structure (PDB ID: 7TZ5) or homology model.

- Step 2 : Optimize the ligand’s 3D structure using computational tools (e.g., Gaussian for DFT geometry optimization; ’s SMILES/InChIKey for initial coordinates).

- Step 3 : Perform docking (AutoDock Vina or Schrödinger) to assess binding affinity. Focus on interactions between the benzodioxole ring (hydrophobic pocket) and azetidine carboxylic acid (hydrogen bonding with Arg).

- Validation : Compare with in vitro receptor activation assays (e.g., cAMP inhibition in HEK293 cells transfected with S1P5) .

Q. How should researchers address contradictions in reported biological activities of azetidine derivatives?

- Strategies :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, shows fluorobenzyl substituents enhance activity, while notes pH-dependent stability.

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific tests (e.g., kinase inhibition) to rule off-target effects.

- Purity Verification : Use LC-MS to confirm compound integrity, as impurities (e.g., hydrolyzed byproducts) may skew results .

Q. What approaches are effective for SAR studies on this compound?

- Methodology :

- Core Modifications :

- Vary the benzodioxole substituents (e.g., electron-withdrawing groups to enhance stability; ).

- Replace the azetidine ring with pyrrolidine or piperidine () to assess conformational flexibility.

- Functional Group Analysis :

- Modify the carboxylic acid to esters or amides () to study bioavailability.

- Computational Modeling :

- Use XLogP ( : -1.3) and topological polar surface area (86.7 Ų) to predict membrane permeability and solubility.

- In Vivo Testing :

- Administer derivatives in rodent models to correlate SAR with pharmacokinetic profiles (e.g., half-life, CNS penetration) .

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUPFVVRYMQLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.